molecular formula C6H7Br2N3 B189368 3,5-Dibromo-2-hydrazino-4-methylpyridine CAS No. 3430-30-6

3,5-Dibromo-2-hydrazino-4-methylpyridine

Cat. No. B189368
CAS RN: 3430-30-6
M. Wt: 280.95 g/mol
InChI Key: VGQAZPVUPOHCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-hydrazino-4-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3,5-Dibromo-2-hydrazino-4-methylpyridine is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with various electrophiles to form new compounds. This reaction is believed to be facilitated by the presence of the hydrazine functional group, which is highly reactive.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Dibromo-2-hydrazino-4-methylpyridine are not well understood. However, studies have shown that the compound has low toxicity and does not cause significant harm to living organisms. This has made it an attractive compound for use in various experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,5-Dibromo-2-hydrazino-4-methylpyridine is its low toxicity and high purity. This makes it an ideal compound for use in various lab experiments. However, the compound is highly reactive and requires careful handling to prevent unwanted reactions.

Future Directions

There are many potential future directions for research on 3,5-Dibromo-2-hydrazino-4-methylpyridine. One area of research is the synthesis of new heterocyclic compounds using this compound as a building block. Another area of research is the study of the mechanism of action of this compound and its potential applications in various fields. Additionally, the use of this compound in the development of new drugs and pharmaceuticals is an area of great interest.

Synthesis Methods

The synthesis of 3,5-Dibromo-2-hydrazino-4-methylpyridine is a multi-step process that involves the reaction of 2,4-dibromopyridine with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with methyl iodide to produce 3,5-Dibromo-2-hydrazino-4-methylpyridine. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

3,5-Dibromo-2-hydrazino-4-methylpyridine has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a building block in the synthesis of various organic compounds. This compound has been used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

CAS RN

3430-30-6

Product Name

3,5-Dibromo-2-hydrazino-4-methylpyridine

Molecular Formula

C6H7Br2N3

Molecular Weight

280.95 g/mol

IUPAC Name

(3,5-dibromo-4-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H7Br2N3/c1-3-4(7)2-10-6(11-9)5(3)8/h2H,9H2,1H3,(H,10,11)

InChI Key

VGQAZPVUPOHCPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1Br)NN)Br

Canonical SMILES

CC1=C(C(=NC=C1Br)NN)Br

Origin of Product

United States

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